Product packaging for 4-(Bromomethyl)-4-methyloxane(Cat. No.:CAS No. 1262410-27-4)

4-(Bromomethyl)-4-methyloxane

Cat. No.: B1444104
CAS No.: 1262410-27-4
M. Wt: 193.08 g/mol
InChI Key: CHVXBTYXHHPSCW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-methyloxane is a versatile organic intermediate of significant interest in synthetic and medicinal chemistry. This compound features a bromomethyl group attached to an oxane (tetrahydropyran) ring, a common structural motif in biologically active molecules and functional materials. The bromomethyl group is a highly reactive alkylating agent, enabling this reagent to be used in nucleophilic substitution reactions for the introduction of the 4-methyloxane moiety into more complex molecular architectures . Researchers utilize this compound primarily as a key building block in organic synthesis. Its reactivity allows for the efficient construction of ethers or thioethers, or for the extension of carbon chains. The oxane ring contributes to the stereochemistry and conformational properties of the resulting compounds, making this reagent valuable for probing structure-activity relationships. The compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrO B1444104 4-(Bromomethyl)-4-methyloxane CAS No. 1262410-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-4-methyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-7(6-8)2-4-9-5-3-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVXBTYXHHPSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262410-27-4
Record name 4-(bromomethyl)-4-methyloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Profile of 4 Bromomethyl 4 Methyloxane

The fundamental chemical and physical properties of 4-(Bromomethyl)-4-methyloxane are summarized below, providing a concise overview of its key characteristics.

PropertyValue
IUPAC Name This compound
CAS Number 1262410-27-4
Molecular Formula C₇H₁₃BrO chemscene.com
Molecular Weight 193.08 g/mol chemscene.com
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified
Appearance Not specified

Synthesis and Manufacturing Processes

The synthesis of 4-(Bromomethyl)-4-methyloxane and related halogenated ethers can be approached through various synthetic routes. A common strategy involves the halogenation of a suitable alcohol precursor. While specific industrial-scale manufacturing processes for this compound are not detailed in the available literature, laboratory-scale syntheses can be inferred from general principles of organic chemistry.

One plausible method involves the bromination of 4-methyl-4-oxane-methanol. This reaction would typically employ a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction mechanism involves the conversion of the primary alcohol into a good leaving group, which is then displaced by a bromide ion.

Another general method for the preparation of ethers is the Williamson ether synthesis, which involves the reaction of an alkyl halide with a sodium alkoxide. byjus.com However, for the synthesis of this compound, a more direct halogenation of the corresponding alcohol is a more likely route.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Bromomethyl Group

The C-Br bond in the bromomethyl group is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by nucleophiles.

Nucleophilic Substitution: this compound is expected to readily undergo SN2 reactions with a variety of nucleophiles. The primary nature of the carbon bearing the bromine atom favors this mechanism. Examples of nucleophiles include alkoxides, cyanides, azides, and thiolates, leading to the formation of new ethers, nitriles, azides, and thioethers, respectively. The steric hindrance from the adjacent methyl group and the oxane ring might slightly decrease the reaction rate compared to a simple primary alkyl bromide.

Reactivity of the Oxane Ring

The oxane ring itself is a relatively stable, saturated ether. Under normal conditions, the ether linkage is unreactive. However, under strongly acidic conditions, cleavage of the C-O bond can occur. byjus.com This typically requires harsh conditions, such as concentrated hydrohalic acids (HBr or HI) at high temperatures. byjus.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

Spectroscopic Analysis and Characterization

The structure and purity of 4-(Bromomethyl)-4-methyloxane can be confirmed using a combination of spectroscopic techniques. While specific spectra for this exact compound are not widely published, typical spectral data can be predicted based on its structure.

Spectroscopic Data Predicted Chemical Shifts/Signals
¹H NMR - A singlet for the methyl protons (-CH₃).- A singlet for the bromomethyl protons (-CH₂Br).- Multiplets for the methylene (B1212753) protons of the oxane ring (-CH₂-).
¹³C NMR - A signal for the methyl carbon (-CH₃).- A signal for the bromomethyl carbon (-CH₂Br).- A signal for the quaternary carbon.- Signals for the methylene carbons of the oxane ring.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).- Fragmentation patterns corresponding to the loss of a bromine radical and other fragments from the oxane ring.

Applications in Organic Synthesis

Use as a Building Block in Complex Molecule Synthesis

By virtue of its reactive bromomethyl group, this compound can be used to alkylate a wide range of substrates. This allows for the construction of more complex molecules where the oxane ring can impart desirable properties such as increased solubility or specific conformational constraints. For instance, it can be reacted with phenols, amines, or thiols to generate larger molecules containing the 4-methyl-oxane unit. These resulting compounds could then be further elaborated or tested for biological activity.

Role in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The nucleophilic substitution reactions of this compound are fundamental to its application in forming new chemical bonds.

Carbon-Carbon Bond Formation: Reaction with carbon nucleophiles, such as organocuprates or Grignard reagents (in the presence of a suitable catalyst), would lead to the formation of a new C-C bond, extending the carbon chain.

Carbon-Heteroatom Bond Formation: As previously mentioned, reactions with oxygen, nitrogen, and sulfur nucleophiles are common, leading to the formation of C-O, C-N, and C-S bonds, respectively. These linkages are prevalent in many biologically active compounds and functional materials.

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of 4-(Bromomethyl)-4-methyloxane?

  • Methodological Answer: Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the bromomethyl and methyl substituents on the oxane ring. Mass spectrometry (MS) should be used to verify molecular weight, while high-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity. Cross-referencing with databases like PubChem or crystallographic data (if available) ensures accuracy. For trace impurities, tandem MS or infrared (IR) spectroscopy may resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.
  • First Aid: For skin exposure, wash immediately with soap and water for ≥15 minutes; for eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage: Store in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the bromomethyl group .

Q. How can researchers mitigate environmental risks when disposing of waste containing this compound?

  • Methodological Answer: Segregate halogenated waste in labeled, chemically resistant containers. Collaborate with certified waste management agencies for incineration or neutralization. Avoid aqueous disposal due to potential persistence and bioaccumulation risks .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the bromomethyl group in nucleophilic substitution reactions?

  • Methodological Answer: Design kinetic experiments using varying nucleophiles (e.g., amines, thiols) under controlled temperatures and solvents (e.g., DMF, THF). Monitor reaction progress via ¹H NMR or GC-MS to track intermediate formation. Computational modeling (e.g., DFT) can predict transition states and activation energies, while isotopic labeling (e.g., deuterated solvents) may reveal solvent effects .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer:
  • Cross-Validation: Compare NMR chemical shifts with analogous compounds (e.g., 4-(Bromomethyl)benzophenone ).
  • Dynamic Effects: Variable-temperature NMR can identify conformational flexibility in the oxane ring.
  • Impurity Analysis: Use preparative HPLC to isolate byproducts and characterize them via X-ray crystallography or high-resolution MS .

Q. How can researchers optimize synthetic routes to improve yields of this compound?

  • Methodological Answer:
  • Catalysis: Test Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to enhance bromomethylation efficiency.
  • Solvent Screening: Evaluate polar aprotic solvents (e.g., acetonitrile) versus non-polar media for regioselectivity.
  • In Situ Monitoring: Use real-time IR or Raman spectroscopy to adjust reaction parameters dynamically .

Q. What approaches are used to study the compound’s potential bioactivity or toxicity in preclinical models?

  • Methodological Answer:
  • In Vitro Assays: Screen for enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence-based assays.
  • Metabolic Profiling: Use liver microsomes or hepatocyte cultures to identify metabolites via LC-MS.
  • Toxicogenomics: RNA sequencing can reveal gene expression changes in exposed cell lines, prioritizing pathways for further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-4-methyloxane
Reactant of Route 2
4-(Bromomethyl)-4-methyloxane

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